molecular formula C17H15FN2O2 B11458115 N-(3,4-dimethoxyphenyl)-6-fluoroquinolin-4-amine

N-(3,4-dimethoxyphenyl)-6-fluoroquinolin-4-amine

Cat. No.: B11458115
M. Wt: 298.31 g/mol
InChI Key: MYBYRMYROFTTHE-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-6-fluoroquinolin-4-amine is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core structure substituted with a 3,4-dimethoxyphenyl group and a fluorine atom at specific positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-6-fluoroquinolin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxyaniline and 6-fluoroquinoline.

    Coupling Reaction: The 3,4-dimethoxyaniline is coupled with 6-fluoroquinoline using a palladium-catalyzed Suzuki-Miyaura coupling reaction.

    Purification: The crude product is purified using column chromatography to obtain the desired this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to achieve higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-6-fluoroquinolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, palladium catalysts.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted quinoline derivatives.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-dimethoxyphenyl)-6-fluoroquinolin-4-amine stands out due to its unique combination of a quinoline core with a 3,4-dimethoxyphenyl group and a fluorine atom. This structural arrangement imparts distinct electronic and biological properties, making it a valuable compound for various applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C17H15FN2O2

Molecular Weight

298.31 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-6-fluoroquinolin-4-amine

InChI

InChI=1S/C17H15FN2O2/c1-21-16-6-4-12(10-17(16)22-2)20-15-7-8-19-14-5-3-11(18)9-13(14)15/h3-10H,1-2H3,(H,19,20)

InChI Key

MYBYRMYROFTTHE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC2=C3C=C(C=CC3=NC=C2)F)OC

Origin of Product

United States

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